2-(3-nitro-1H-pyrazol-1-yl)pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-nitropyrazol-1-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)6-1-3-10-8(5-6)12-4-2-7(11-12)13(16)17/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZVAWSLXXJNSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)N2C=CC(=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Reactions
- The pyrazole ring is often introduced first, typically starting from 3-aminopyrazole or its derivatives, which act as nucleophiles.
- The pyridine ring is then constructed by reacting these pyrazole derivatives with 1,3-biselectrophiles such as dicarbonyl compounds.
- The reaction mechanism involves nucleophilic attack by the amino group or the β-position carbon of the pyrazole on carbonyl groups, followed by dehydration and ring closure to form the fused pyrazolopyridine system.
Specific Considerations for Nitro Substitution
- Introduction of the nitro group at the 3-position of the pyrazole ring can be achieved either by nitration of the pyrazole precursor or by using nitro-substituted pyrazole starting materials.
- Careful control of reaction conditions is necessary to avoid reduction or displacement of the nitro group during ring formation.
Preparation via Formation of Pyrazole Ring on Pyridine
Cyclization of Pyridine Derivatives with Pyrazole Precursors
- Starting from pyridine-4-carboxylic acid or its derivatives, the pyrazole ring can be constructed through cyclization reactions with hydrazine or substituted hydrazines.
- The nitro group can be introduced either before or after the pyrazole ring formation, depending on the synthetic route and stability of intermediates.
Multicomponent Reactions and Catalysis
- Multicomponent reactions involving aldehydes, 1,3-dicarbonyl compounds, and amino-pyrazoles have been reported to efficiently produce pyrazolopyridine derivatives.
- Pyridine-2-carboxylic acid has been used as an effective catalyst in such syntheses, promoting rapid reaction times (2–10 minutes) and high yields (84–98%) under mild conditions.
- The electronic nature of substituents on the aromatic rings influences the reaction rate and yield, with electron-donating groups accelerating and electron-withdrawing groups retarding the reaction.
Oxidative Cross-Dehydrogenative Coupling (CDC) Methods
- A notable method for synthesizing pyrazolopyridine derivatives involves oxidative CDC between N-amino-2-iminopyridines and β-dicarbonyl compounds under oxygen atmosphere.
- This method proceeds via nucleophilic addition of the enol form of the β-dicarbonyl compound to the pyridine derivative, followed by oxidative dehydrogenation and cyclization to form the fused heterocyclic system.
- The reaction is typically carried out in ethanol with acetic acid as an additive at elevated temperatures (~130 °C) for extended periods (up to 18 hours), yielding high purity pyrazolopyridines.
Summary Table of Preparation Methods
| Methodology | Key Reactants | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Pyridine ring formation on pyrazole | 3-Aminopyrazole + 1,3-biselectrophile | Heating, dehydration steps | Moderate to High | Mechanism involves nucleophilic attack and ring closure; nitro group introduced pre/post |
| Pyrazole ring formation on pyridine | Pyridine-4-carboxylic acid + hydrazine derivatives | Mild heating, catalysis (P2CA) | 84–98 | Multicomponent reactions catalyzed by pyridine-2-carboxylic acid; fast, eco-friendly |
| Oxidative CDC reaction | N-amino-2-iminopyridines + β-dicarbonyls | Ethanol, acetic acid, O2 atm, 130 °C, 18 h | 70–90 | Oxygen-driven oxidative dehydrogenation; applicable to various substituted derivatives |
Detailed Research Findings
- Catalytic Efficiency: Pyridine-2-carboxylic acid (P2CA) acts as a dual acidic-basic catalyst, facilitating Knoevenagel condensation and subsequent cyclization steps rapidly (within minutes), with catalyst recyclability demonstrated up to four cycles without significant loss of activity.
- Electronic Effects: Electron-donating substituents on aromatic aldehydes enhance reaction rates by stabilizing carbocation intermediates, whereas electron-withdrawing groups slow the reaction.
- Oxidative CDC: The presence of molecular oxygen is critical; reactions under argon atmosphere yield significantly lower product amounts, confirming the oxidative nature of the coupling.
- Side Reactions: Excess acid or inappropriate acid catalysts can lead to side reactions or undesired by-products, necessitating careful optimization of acid equivalents and catalyst type.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the pyrazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of 2-(3-nitro-1H-pyrazol-1-yl)pyridine-4-carboxylic acid demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Pyrazole derivatives have been investigated for their ability to inhibit tumor growth in various cancer cell lines. For instance, studies have reported promising results in inhibiting HepG2 (liver cancer) and A549 (lung cancer) cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 | 5.35 |
| A549 | 8.74 |
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been documented, with some studies indicating that they can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential therapeutic role in treating inflammatory diseases.
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their electronic properties and potential applications in catalysis.
Sensor Development
The compound has been explored for use in sensors due to its ability to interact with various analytes, making it suitable for environmental monitoring and detection of hazardous substances.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of pyrazole derivatives found that compounds similar to this compound exhibited significant inhibition zones against tested bacterial strains, indicating strong antimicrobial activity.
Case Study 2: Anticancer Activity Assessment
In vitro studies on HepG2 and A549 cell lines demonstrated that specific derivatives of the compound showed IC50 values lower than standard chemotherapeutic agents, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)pyridine-4-carboxylic acid largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural features of the target compound and its analogs:
Key Observations:
Substituent Effects :
- The nitro group in the target compound is strongly electron-withdrawing, likely increasing carboxylic acid acidity compared to the bromo-substituted analog (electron-withdrawing but less polarizable) .
- Bromo substitution (C₆H₇BrN₂O₂) may enable cross-coupling reactions (e.g., Suzuki coupling), offering synthetic versatility absent in the nitro derivative .
Heterocycle Differences :
- Triazole analogs (C₈H₆N₄O₂) replace pyrazole with triazole, altering hydrogen-bonding capacity and metabolic stability. 1,2,3-Triazoles are rigid and participate in click chemistry, whereas 1,2,4-triazoles exhibit varied coordination modes in metal complexes .
Carboxylic Acid Position :
- The 4-position in pyridine (target compound) vs. 3-position (triazole analog) affects dipole moments and solubility. The 4-carboxy group may enhance intermolecular hydrogen bonding in crystal lattices, as inferred from SHELX-based refinement studies .
Biological Activity
2-(3-nitro-1H-pyrazol-1-yl)pyridine-4-carboxylic acid, a compound characterized by its unique pyrazole and pyridine functionalities, has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : C9H6N4O3
- Molecular Weight : 206.17 g/mol
- CAS Number : 1271702-68-1
- Purity : ≥95% .
Synthesis
The synthesis of this compound typically involves multi-step reactions, including nitration and carboxylation processes. The methodologies used often leverage established protocols for pyrazole derivatives, which are known for their pharmacological significance .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance:
- In vitro Studies : Compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines, including:
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties, showing promising results in various assays:
- COX Inhibition : Compounds with similar structures have been reported to exhibit selective inhibition of COX-2 with IC50 values ranging from 0.02 to 0.04 µM, indicating potential as anti-inflammatory agents .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 0.02 | COX-2 Inhibitor |
| Compound B | 0.04 | COX Selective |
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented extensively, with studies showing activity against a range of pathogens:
Study on Anticancer Efficacy
A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer properties against various cell lines. The results indicated that derivatives with a 3-nitro group exhibited enhanced activity compared to their non-nitro counterparts, suggesting that the nitro group may play a critical role in modulating biological activity .
In Vivo Evaluation
In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives significantly reduced inflammation comparable to standard anti-inflammatory drugs like indomethacin . This supports the potential therapeutic application of these compounds in inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for 2-(3-nitro-1H-pyrazol-1-yl)pyridine-4-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation, coupling, and hydrolysis. A common approach is:
Cyclocondensation : React ethyl acetoacetate with phenylhydrazine derivatives to form pyrazole intermediates .
Nitro-group introduction : Nitration at the pyrazole 3-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).
Coupling : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos in tert-butanol at 40–100°C for Suzuki-Miyaura coupling to attach the pyridine moiety .
Hydrolysis : Convert esters to carboxylic acids using HCl/H₂O under reflux (93–96°C) .
Q. Optimization Tips :
Q. How is the compound characterized spectroscopically, and what key spectral markers should be prioritized?
Methodological Answer :
- FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) .
- NMR :
- ¹H NMR : Pyridine protons appear as doublets (δ 8.5–9.0 ppm); pyrazole protons resonate at δ 7.0–8.0 ppm .
- ¹³C NMR : Carboxylic acid carbon at ~165–170 ppm; nitro-group carbons at ~140–150 ppm .
- MS (ESI) : Look for [M+H]⁺ or [M−H]⁻ ions. High-resolution MS confirms molecular formula (e.g., C₁₀H₇N₃O₄ requires m/z 257.0354) .
Q. What are the IUPAC naming conventions for this compound, and how do substituent positions affect nomenclature?
Methodological Answer :
- The IUPAC name follows positional numbering:
- Pyridine is the parent ring; the carboxylic acid group is at position 4.
- The pyrazole substituent is at position 2, with a nitro group at position 3 .
- Key rule: Carboxylic acid suffixes (-carboxylic acid) take priority over nitro groups in numbering .
Q. How is purity assessed, and what analytical techniques resolve co-eluting impurities?
Methodological Answer :
Q. What safety protocols are recommended for handling this compound?
Methodological Answer :
- GHS Hazards : Likely irritant (skin/eyes) due to nitro and carboxylic acid groups. Use PPE (gloves, goggles) .
- Storage : Store at −20°C in airtight containers under desiccant to prevent hydrolysis .
- Waste Disposal : Neutralize with NaOH (pH 7–8) before incineration .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer :
- Crystallization : Use slow evaporation of DMSO/water (1:1) to grow single crystals.
- Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation.
- Refinement : Apply SHELXL for small-molecule refinement; validate hydrogen bonding (e.g., O–H···O between carboxylic acid and nitro groups) .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
Methodological Answer :
- DFT Calculations : Use Gaussian09 at the B3LYP/6-311++G(d,p) level to model electron density maps.
- Key Insights :
- The nitro group withdraws electron density, activating the pyridine ring for electrophilic substitution.
- Carboxylic acid deprotonation (pKa ~2.5) enhances solubility in basic media .
Q. What metabolic pathways are anticipated based on structurally related compounds?
Methodological Answer :
- Phase I Metabolism : Expect nitro-group reduction (to amine) via hepatic CYP450 enzymes.
- Phase II Metabolism : Glucuronidation of the carboxylic acid (UGT1A1/1A3) .
- Validation : Use human liver microsomes (HLMs) and LC-HRMS to identify metabolites like 2-(3-amino-1H-pyrazol-1-yl)pyridine-4-carboxylic acid .
Q. How does pH influence the compound’s stability in aqueous solutions?
Methodological Answer :
Q. What solvent systems optimize its reactivity in cross-coupling reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
